(2,2-Difluorocyclopentyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H9ClF2O2S. This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopentyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluorocyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2,2-Difluorocyclopentyl)methanol+Methanesulfonyl chloride→(2,2-Difluorocyclopentyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to (2,2-Difluorocyclopentyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic substitution: Products include (2,2-Difluorocyclopentyl)methanesulfonamides, (2,2-Difluorocyclopentyl)methanesulfonates, and (2,2-Difluorocyclopentyl)methanesulfonyl thiocyanates.
Reduction: (2,2-Difluorocyclopentyl)methanesulfonamide.
Oxidation: (2,2-Difluorocyclopentyl)methanesulfonic acid.
Scientific Research Applications
(2,2-Difluorocyclopentyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its ability to modify biological molecules.
Material Science: It is used in the synthesis of polymers and advanced materials with unique properties.
Biological Research: The compound is used to study enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopentyl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines, alcohols, and thiols. This reactivity makes it a valuable tool in chemical biology and drug development.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the difluorocyclopentyl group.
(2,2-Difluorocyclopentyl)methanesulfonamide: A reduced form of the compound.
(2,2-Difluorocyclopentyl)methanesulfonic acid: An oxidized form of the compound.
Uniqueness
(2,2-Difluorocyclopentyl)methanesulfonyl chloride is unique due to the presence of the difluorocyclopentyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
(2,2-difluorocyclopentyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYOITPXDAHFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.